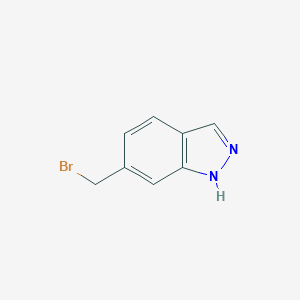

6-(溴甲基)-1H-吲唑

描述

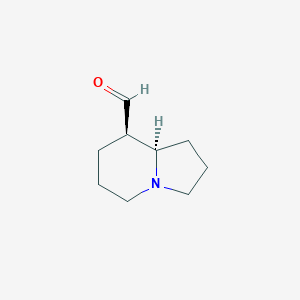

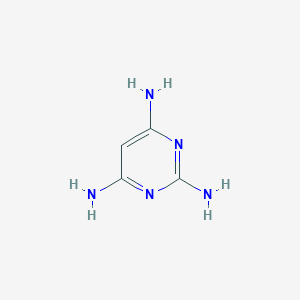

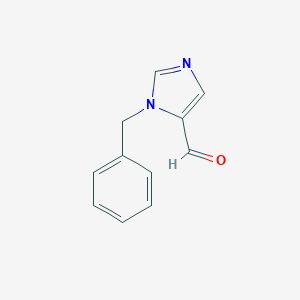

6-(Bromomethyl)-1H-indazole is a brominated indazole derivative, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fusion of a benzene ring and a pyrazole ring. The presence of a bromomethyl group at the 6-position of the indazole ring system is a significant structural feature that can influence the chemical and physical properties of the compound.

Synthesis Analysis

The synthesis of brominated indazole derivatives has been explored in various studies. For instance, the synthesis of photochromic brominated biindenylidenediones from their non-brominated precursors has been reported, demonstrating the impact of bromine substitution on the properties of the resulting compounds . Another study describes the synthesis of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione through a 1,3-dipolar cycloaddition followed by a bromination reaction . These methods highlight the reactivity of indazole derivatives and the potential for further functionalization at specific positions on the indazole ring.

Molecular Structure Analysis

The molecular structure of brominated indazole derivatives has been determined using single-crystal X-ray diffraction methods. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was elucidated, revealing a monoclinic space group with specific cell dimensions and molecular arrangement . Such structural analyses are crucial for understanding the three-dimensional conformation and potential intermolecular interactions of these compounds.

Chemical Reactions Analysis

Brominated indazoles can undergo various chemical reactions due to the presence of the reactive bromomethyl group. This group can participate in further substitution reactions, potentially leading to a wide range of derivatives with diverse biological and physical properties. The reactivity of the bromomethyl group also allows for the potential synthesis of polymers or the creation of larger molecular architectures through cross-linking reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indazoles can be significantly affected by the bromine substitution. For instance, the introduction of bromine atoms can alter the photochromic and photomagnetic properties of the compounds, as observed in the study of brominated biindenylidenediones . Additionally, the presence of bromine can influence the electronic properties, such as the molecular electrostatic potential and natural bond orbital (NBO) characteristics, which are important for understanding the reactivity and interaction of these molecules with other chemical species.

科学研究应用

化学合成和结构分析

6-(溴甲基)-1H-吲唑在复杂化学结构的合成中起着重要作用。例如,它用于形成三齿配体,这对于创建铬(III)配合物至关重要。这些配合物已被研究其在乙烯聚合中的潜力,突显了6-(溴甲基)-1H-吲唑在工业应用中的重要性 (Hurtado et al., 2009)。

抗癌研究

研究表明,1H-吲唑的衍生物,包括涉及6-(溴甲基)-1H-吲唑的衍生物,展现出有希望的抗癌特性。一项关注6-取代氨基-1H-吲唑衍生物的研究发现,几种化合物在各种人类癌细胞系中表现出显著的抗增殖活性 (Ngo Xuan Hoang et al., 2022)。

药物开发

该化合物对于具有C3-夸特纳手性中心的吲唑的对映选择性合成至关重要。这些结构对许多药物至关重要,而像涉及6-(溴甲基)-1H-吲唑的合成方法在药物化学中具有极大的兴趣 (Yuxuan Ye et al., 2019)。

发光材料

在另一项研究中,合成了一种新型分子发光探针,其中包含1H-吲唑-6-甲醛,显示了6-(溴甲基)-1H-吲唑在有机分子探针和发光材料开发中的潜力 (Cristina Núñez等,2012)。

催化和化学反应

该化合物还在催化和复杂化学反应中起着关键作用。例如,它在铜催化的交叉偶联和某些化合物的环化中发挥作用,形成1H-吲唑 (Xiaodong Tang et al., 2014)。

安全和危害

As with any chemical compound, the safety and hazards associated with bromomethyl indazoles would depend on the specific compound. Proper handling and safety precautions should always be followed when working with these compounds910.

未来方向

属性

IUPAC Name |

6-(bromomethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGQBMKELZCPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595145 | |

| Record name | 6-(Bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bromomethyl)-1H-indazole | |

CAS RN |

152626-91-0 | |

| Record name | 6-(Bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)